molecular formula C25H16Cl2N2O2S2 B302771 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302771
M. Wt: 511.4 g/mol
InChI Key: FWVYMZXRYVJDSE-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as DHBTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBTQ belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also inhibits the growth of microorganisms by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, modulation of cell cycle progression, and inhibition of angiogenesis. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one induces oxidative stress by increasing the production of reactive oxygen species and decreasing the activity of antioxidant enzymes. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also modulates cell cycle progression by arresting cells in the G2/M phase and inhibiting the expression of cyclin-dependent kinases. Additionally, 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor.

Advantages and Limitations for Lab Experiments

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several advantages and limitations for lab experiments. One advantage is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of novel antimicrobial agents. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential. Another limitation is its potential toxicity, which requires further investigation to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is the optimization of its synthesis method to improve its purity and yield. Another direction is the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel formulations and delivery systems for 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can improve its solubility and bioavailability and enhance its therapeutic potential.

Synthesis Methods

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 3,5-dichloro-2-hydroxybenzaldehyde, followed by cyclization with 2-aminobenzothiazole in the presence of acetic acid. The final product is obtained through recrystallization in ethanol. The purity and yield of 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also possesses antibacterial and antifungal activity against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. Additionally, 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C25H16Cl2N2O2S2

Molecular Weight

511.4 g/mol

IUPAC Name

(14E)-14-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C25H16Cl2N2O2S2/c26-15-10-14(23(30)18(27)12-15)11-20-24(31)29-22(19-6-3-9-32-19)17-8-7-13-4-1-2-5-16(13)21(17)28-25(29)33-20/h1-6,9-12,22,30H,7-8H2/b20-11+

InChI Key

FWVYMZXRYVJDSE-RGVLZGJSSA-N

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)/C(=C\C6=C(C(=CC(=C6)Cl)Cl)O)/S4

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC(=CC(=C6O)Cl)Cl)S4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=C(C(=CC(=C6)Cl)Cl)O)S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.